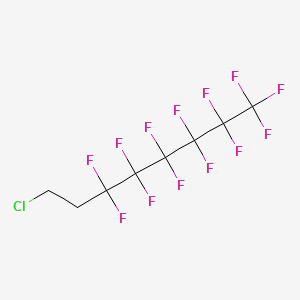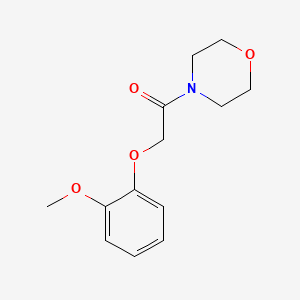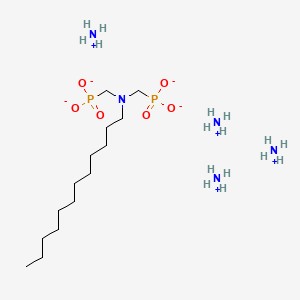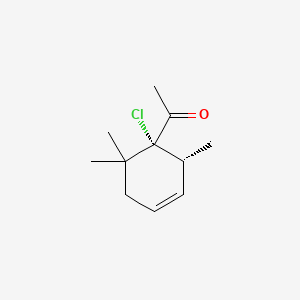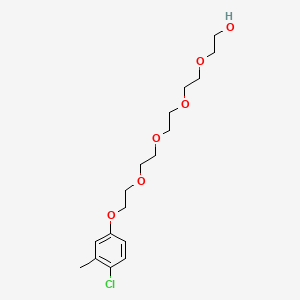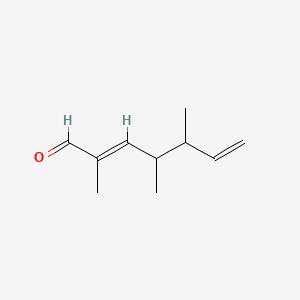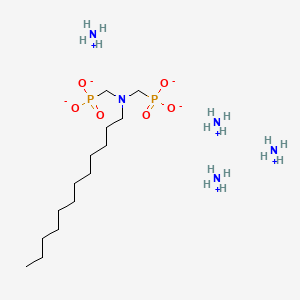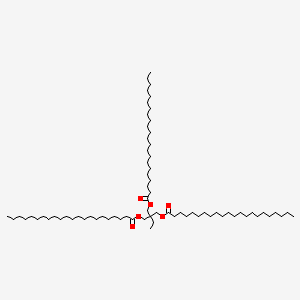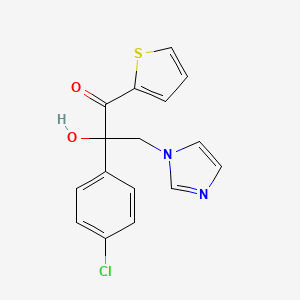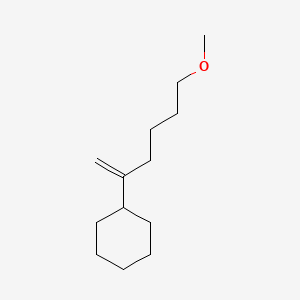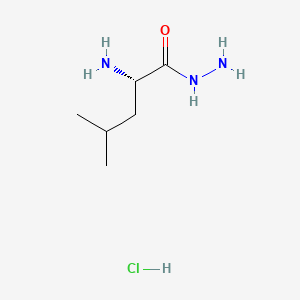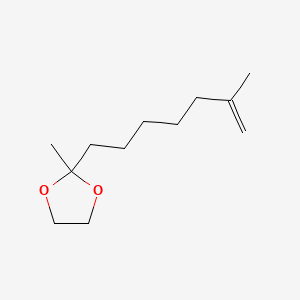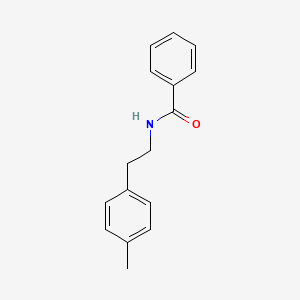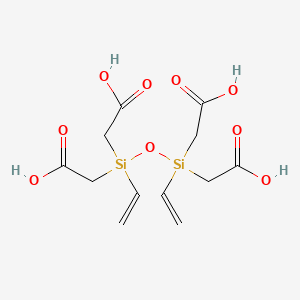
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is an organosilicon compound with the chemical formula C12H18O9Si2. It is a colorless liquid known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two vinyl groups attached to a disiloxane backbone, making it a valuable intermediate in organic synthesis and polymer chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by acetylation. The reaction typically involves the use of a catalyst such as Karstedt’s catalyst to facilitate the addition of vinyl groups to the disiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis and acetylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
化学反応の分析
Types of Reactions
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylgermane, trichlorogermane, and various catalysts such as Karstedt’s catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in further chemical synthesis or as intermediates in the production of polymers and other materials .
科学的研究の応用
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism of action of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The vinyl groups allow for versatile chemical modifications, enabling the compound to interact with different molecular targets and pathways .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A similar compound with a tetramethyl structure instead of tetraacetate.
Vinylmethyldimethoxysilane: Another organosilicon compound with vinyl groups attached to a siloxane backbone.
Uniqueness
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is unique due to its tetraacetate functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over chemical modifications .
特性
CAS番号 |
84682-37-1 |
|---|---|
分子式 |
C12H18O9Si2 |
分子量 |
362.44 g/mol |
IUPAC名 |
2-[[bis(carboxymethyl)-ethenylsilyl]oxy-(carboxymethyl)-ethenylsilyl]acetic acid |
InChI |
InChI=1S/C12H18O9Si2/c1-3-22(5-9(13)14,6-10(15)16)21-23(4-2,7-11(17)18)8-12(19)20/h3-4H,1-2,5-8H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChIキー |
BDESLAZHTITSBH-UHFFFAOYSA-N |
正規SMILES |
C=C[Si](CC(=O)O)(CC(=O)O)O[Si](CC(=O)O)(CC(=O)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


